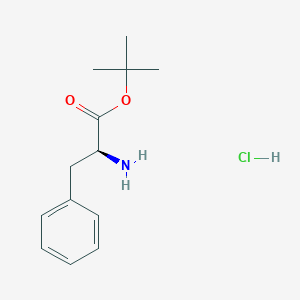

H-DL-Phe-OtBu.HCl

Descripción

The exact mass of the compound H-Phe-OtBu.HCl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tert-butyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMCEXDXULPJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15100-75-1 | |

| Record name | tert-Butyl 3-phenyl-L-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15100-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 3-phenyl-L-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-DL-Phe-OtBu.HCl: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phe-OtBu.HCl, or DL-Phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative crucial for various applications in synthetic chemistry, particularly in peptide synthesis and as a key intermediate in the development of pharmaceuticals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental details and practical workflows.

Core Chemical Properties

This compound is a white to off-white crystalline solid. The presence of the tert-butyl ester group provides steric protection to the carboxylic acid functionality of DL-phenylalanine, preventing its participation in unwanted side reactions during chemical synthesis. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C₁₃H₂₀ClNO₂ | [1][2][] |

| Molecular Weight | 257.76 g/mol | [1][2][] |

| Appearance | White to off-white crystalline powder | [1][] |

| Melting Point | Approximately 235-240 °C | [] |

| Boiling Point | 303.3 °C at 760 mmHg | [] |

| Solubility | Soluble in methanol (B129727) and DMSO.[4][5] The hydrochloride salt increases solubility in polar solvents.[] | |

| Storage | Store at 2-8°C in a tightly sealed container, away from moisture.[1][4] It is stable under recommended storage conditions.[6] |

Stability and Reactivity

This compound is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents.[6] Hazardous decomposition products upon combustion include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl).[6] The tert-butyl ester protecting group is sensitive to strong acidic conditions, which are typically used for its removal after the desired synthetic steps are completed.

Synthesis and Purification

The following is a representative experimental protocol for the synthesis and purification of this compound, compiled from general methods for the tert-butyl esterification of amino acids.

Experimental Protocol: Synthesis of this compound

Materials:

-

DL-Phenylalanine

-

Dioxane (or Dichloromethane)

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Dry diethyl ether

-

Hydrogen chloride (gas or solution in ether)

Procedure:

-

Esterification: In a pressure vessel (autoclave), suspend DL-Phenylalanine (1 equivalent) in dioxane.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 1.5 equivalents).[7]

-

Cool the mixture and add condensed isobutylene (a suitable excess, e.g., 3-4 equivalents).[7]

-

Seal the vessel and stir the reaction mixture at room temperature for 2 to 3 days.[7] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, carefully vent the excess isobutylene.

-

Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the free base of DL-Phenylalanine tert-butyl ester as an oil or solid.

-

Salt Formation: Dissolve the free base in dry diethyl ether.

-

Cool the solution to 0°C and bubble dry hydrogen chloride gas through it, or add a pre-prepared solution of HCl in dry ether, until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield this compound as a white solid.[8]

Analytical Characterization

¹H NMR Spectroscopy (Expected)

-

Aromatic protons (phenyl group): Multiplet around δ 7.2-7.4 ppm.

-

α-proton (-CH(NH₂)-): Triplet or multiplet around δ 4.0-4.3 ppm.

-

β-protons (-CH₂-Ph): Two doublets of doublets (diastereotopic protons) around δ 3.0-3.3 ppm.

-

tert-Butyl protons (-C(CH₃)₃): A sharp singlet around δ 1.4-1.5 ppm.

-

Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)

-

Carbonyl carbon (-C=O): Signal in the range of δ 170-175 ppm.

-

Aromatic carbons: Signals between δ 125-140 ppm.

-

α-carbon: Signal around δ 55-60 ppm.

-

Quaternary carbon of tert-butyl group: Signal around δ 80-85 ppm.

-

β-carbon (-CH₂-Ph): Signal around δ 35-40 ppm.

-

Methyl carbons of tert-butyl group: Signal around δ 27-29 ppm.

FT-IR Spectroscopy (Expected)

-

N-H stretching (amine salt): Broad absorption in the range of 3000-3300 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Peaks around 2850-3000 cm⁻¹.

-

C=O stretching (ester): Strong absorption around 1730-1750 cm⁻¹.

-

N-H bending (amine salt): Absorption around 1500-1600 cm⁻¹.

-

C-O stretching (ester): Absorptions in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (Expected)

-

Molecular Ion (M⁺): The mass of the free base (C₁₃H₁₉NO₂) is 221.14 g/mol . In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 222.15.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester protects the C-terminus of the phenylalanine residue, allowing for the sequential addition of other amino acids to the N-terminus.

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

This protocol describes a single coupling cycle for adding a DL-phenylalanine residue to a growing peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine (B6355638) in dimethylformamide (DMF)

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to neutralize the hydrochloride and activate the amino acid. The solution should be allowed to pre-activate for a few minutes.

-

-

Coupling:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

-

The resin is now ready for the next deprotection and coupling cycle.

Workflow and Logical Relationships

Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of a DL-phenylalanine residue.

References

- 1. chemimpex.com [chemimpex.com]

- 2. DL-Phenylalanine t-butyl ester hydrochloride AldrichCPR [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 6. peptide.com [peptide.com]

- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 8. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

A Technical Overview of H-DL-Phe-OtBu.HCl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phe-OtBu.HCl, or DL-Phenylalanine tert-butyl ester hydrochloride, is a derivative of the amino acid phenylalanine. It serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its protected functional groups make it a versatile reagent for the controlled assembly of complex molecules. This document provides a concise technical summary of its key properties and a conceptual workflow for its application.

Physicochemical Properties and Structural Information

The fundamental characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Data | Reference(s) |

| Molecular Weight | 257.76 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₂₀ClNO₂ | [1][2][3] |

| CAS Number | 75898-47-4 | [1][2][4] |

| Appearance | White to off-white solid/powder | [4] |

| Synonyms | DL-Phenylalanine tert-butyl ester hydrochloride, tert-butyl 2-amino-3-phenylpropanoate hydrochloride | [2][4] |

| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | [] |

| InChI Key | FDMCEXDXULPJPG-UHFFFAOYSA-N | [6] |

| Primary Application | Intermediate in peptide synthesis and pharmaceutical development. | [4] |

Conceptual Workflow: Application in Solid-Phase Peptide Synthesis

This compound is frequently utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains. The tert-butyl (OtBu) group protects the carboxylic acid, while the amine is present as a hydrochloride salt. The following diagram illustrates a generalized workflow where an amino acid derivative like this compound is incorporated into a growing peptide chain.

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and scale, a general procedure for coupling this compound in SPPS is outlined below.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagents (e.g., DIC/HOBt or HATU)

-

Base (e.g., DIPEA or NMM)

-

Solvent (e.g., DMF or NMP)

Protocol:

-

Resin Preparation: The synthesis begins with a solid support resin to which the first amino acid is attached. The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. A base (e.g., DIPEA) is added to neutralize the hydrochloride salt. The coupling reagents are then added to activate the carboxylic acid group.

-

Coupling Reaction: The activated H-DL-Phe-OtBu solution is added to the deprotected peptide-resin. The reaction is agitated at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the new peptide bond.

-

Washing: Following the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The Fmoc group of the newly added phenylalanine residue is then deprotected to allow for the coupling of the next amino acid in the sequence. This cycle of deprotection, activation, and coupling is repeated until the desired peptide is synthesized.

-

Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl ester from the phenylalanine) are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).

This compound's utility as a precursor for pharmaceuticals, particularly in developing analgesics and antidepressants, underscores its importance in drug discovery pipelines.[4] Furthermore, its application extends to biochemical studies, aiding researchers in understanding amino acid interactions and metabolic pathways.[4]

References

CAS number and synonyms for DL-Phenylalanine tert-butyl ester hydrochloride.

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Identity

DL-Phenylalanine tert-butyl ester hydrochloride is a racemic mixture of the D- and L-enantiomers of phenylalanine tert-butyl ester hydrochloride. It is a compound utilized in chemical synthesis, particularly as an intermediate in the creation of more complex molecules. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of the phenylalanine amino acid, while the hydrochloride salt enhances the compound's stability and solubility in certain solvents.

Chemical Data Summary

The following table summarizes the Chemical Abstracts Service (CAS) numbers and common synonyms for DL-Phenylalanine tert-butyl ester hydrochloride and its individual stereoisomers. This data is critical for accurate identification and sourcing of the specific compound required for experimental work.

| Compound Name | CAS Number | Synonyms |

| DL-Phenylalanine tert-butyl ester hydrochloride | 75898-47-4[1] | DL-Phe-OtBu·HCl[1] |

| D-Phenylalanine tert-butyl ester hydrochloride | 3403-25-6[2][3] | H-D-Phe-OtBu HCl, R-tert-butyl 2-amino-3-phenylpropanoate hydrochloride, tert-butyl 2R-2-amino-3-phenylpropanoate hydrochloride, H-D-Phe-OtBu hydrochloride, tert-butyl D-phenylalaninate hydrochloride[4] |

| L-Phenylalanine tert-butyl ester hydrochloride | 15100-75-1[][6] | L-Phe-OtBu HCl, tert-Butyl 3-phenyl-L-alaninate hydrochloride, H-Phe-OtBu HCl, (S)-Phenylalanine tert-butyl ester hydrochloride[] |

Structural Relationship

The relationship between the racemic mixture and its constituent enantiomers is a fundamental concept in stereochemistry. The DL- form represents an equimolar mixture of the D- and L-isomers, which are non-superimposable mirror images of each other.

Caption: Logical diagram showing the racemic DL-form and its D- and L-enantiomer components.

Experimental Protocols

The provided search results did not contain specific experimental protocols for the use of DL-Phenylalanine tert-butyl ester hydrochloride. This compound is typically used as a starting material or intermediate in multi-step organic syntheses. Researchers should consult relevant synthetic chemistry literature for detailed experimental procedures tailored to their specific research objectives.

Applications in Research and Development

DL-Phenylalanine tert-butyl ester hydrochloride and its enantiopure forms are valuable reagents in several areas:

-

Peptide Synthesis: The protected amino acid structure is ideal for use in both solid-phase and solution-phase peptide synthesis.

-

Pharmaceutical Intermediates: It serves as a key building block in the synthesis of various pharmaceutical compounds, including potential analgesics and antidepressants.[1]

-

Biochemical Research: The compound is used in biochemical assays to study amino acid interactions and metabolic pathways.[1]

References

An In-depth Technical Guide to the Solubility and Stability of H-DL-Phe-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of H-DL-Phenylalanine tert-butyl ester hydrochloride (H-DL-Phe-OtBu.HCl). The information herein is curated for professionals in research, science, and drug development to facilitate its effective use in experimental and developmental workflows.

Introduction

This compound is a protected amino acid derivative used in peptide synthesis and other organic transformations. The tert-butyl ester group provides stability to the phenylalanine side chain, while the hydrochloride salt enhances its solubility in polar solvents.[] A thorough understanding of its solubility and stability is crucial for its application in pharmaceutical development and organic synthesis, ensuring optimal reaction conditions, formulation, and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 75898-47-4 | |

| Molecular Formula | C₁₃H₂₀ClNO₂ | |

| Molecular Weight | 257.76 g/mol | |

| Appearance | Solid | - |

| Melting Point | Not available | - |

| pKa | Not available | - |

Note: Data for the DL-form is limited; some data may be inferred from the L-enantiomer.

Solubility Profile

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Remarks | Reference |

| Methanol | Soluble | - | [2] |

| Ethanol | Soluble | Implied by its use as a solvent for optical rotation measurements (c=2). | [2] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | For the L-enantiomer. | - |

| Water | Expected to be soluble | The hydrochloride salt increases solubility in polar solvents. The solubility of the parent amino acid, L-phenylalanine, in water is known to increase with temperature. | [][3] |

| Polar Solvents | Generally Soluble | The presence of the hydrochloride salt enhances solubility. | [] |

It is important to note that the solubility of amino acid derivatives can be significantly influenced by factors such as temperature and the presence of other solutes. For instance, the solubility of L-phenylalanine in water and water-alcohol mixtures has been shown to be temperature-dependent.[3]

Stability Profile

The stability of this compound is a key consideration for its storage and handling, as well as for its use in chemical reactions where degradation could lead to impurities.

This compound is reported to be hygroscopic and should be stored in a sealed container away from moisture. General storage recommendations for the L-enantiomer are at 2-8°C.[] It is also noted to be incompatible with strong oxidizing agents.

The tert-butyl ester group is known to be stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions.[4][5][6] The acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[4][7][8][9][10] This reaction is reversible, and the equilibrium can be influenced by the concentration of water.[7][10]

The thermal degradation of phenylalanine and its derivatives can involve several pathways, including decarboxylation, deamination, and dehydration.[11][12] High temperatures can lead to the decomposition of the molecule, and the presence of other reactive species can influence the degradation products. Studies on other esters have shown that thermal degradation can be significant at temperatures ranging from 180-260°C.[13]

Phenylalanine and its chromophores are known to undergo photodissociation upon UV irradiation. The major dissociation pathway involves C-C bond cleavage.[14][15] The photostability of amino acid derivatives can be influenced by the presence of other molecules that can act as photostabilizers through antioxidative or UV filtering mechanisms.[16][17]

A logical workflow for assessing the stability of this compound is depicted in the following diagram.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are general methods that can be adapted for specific laboratory requirements.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Centrifuge the vials to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L.

The following diagram illustrates the workflow for solubility determination.

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

-

Method Development:

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Derivatization: Pre- or post-column derivatization may be necessary to enhance detection, especially for degradation products that may lack a strong chromophore.[18][19][20][21][22]

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution in 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solid sample and a solution to UV and visible light.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the developed HPLC method.

-

-

Analysis of Degradation Products:

The logical relationship between the parent compound and its potential degradation pathways is visualized below.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on available data and general chemical principles for this class of compounds. While specific quantitative data is limited, the provided information on its qualitative solubility, expected stability under various conditions, and general experimental protocols will aid researchers and developers in its effective application. For critical applications, it is recommended to perform specific solubility and stability studies under the intended conditions of use.

References

- 2. L-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 19. lcms.cz [lcms.cz]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. myfoodresearch.com [myfoodresearch.com]

- 22. agilent.com [agilent.com]

- 23. air.unimi.it [air.unimi.it]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of H-DL-Phe-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride). The information is compiled from various safety data sheets and chemical suppliers to ensure a comprehensive understanding of the potential hazards and the necessary measures to mitigate them. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound and its related isomers is presented below. It is important to note that specific values may vary slightly between different suppliers and batches.

| Property | Value | Notes |

| Molecular Formula | C13H20ClNO2 | [1][2][3] |

| Molecular Weight | 257.76 g/mol | [2][4][5] |

| Appearance | White to off-white solid/powder | [3][4][5] |

| Purity | ≥97% | [3] |

| Melting Point | 235 °C | For the L-isomer[] |

| Boiling Point | 303.3 °C at 760 mmHg | For the L-isomer[] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) and methanol. | [4][7] |

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard classifications may vary, this compound should be handled with care. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

-

Skin Contact: May cause skin irritation and could be harmful if absorbed through the skin.[1]

-

Eye Contact: May cause eye irritation.[1]

To minimize exposure, the following personal protective equipment is mandatory:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][8]

-

Skin Protection: A lab coat, full-length pants, and closed-toe shoes are required.[9] Use chemical-resistant gloves (e.g., nitrile rubber).[2][8]

-

Respiratory Protection: For operations that may generate dust, a dust respirator or a self-contained breathing apparatus should be used.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][9]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Avoid the formation of dust and aerosols.[2]

-

Do not breathe dust.[1]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][8]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][10]

Storage:

-

Recommended storage temperature is 4°C for short-term storage.[4] For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[1][11]

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be implemented immediately.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][12]

Accidental Release Measures:

-

Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[1]

-

Large Spills: Evacuate personnel to a safe area.[2] Wear appropriate PPE. Use a shovel to transfer the material to a suitable, closed container for disposal.[1] Avoid dust formation.[2] Prevent the material from entering drains.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires.[1] For large fires, use water spray, fog, or foam. Do not use a water jet.[1]

-

Hazardous Combustion Products: Thermal decomposition can produce oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][11]

-

Special Protective Equipment: Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[1]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. peptide.com [peptide.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. H-DL-Phe-OtBu HCl | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. H-Phe-OtBu·HCl [chembk.com]

- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.cn]

A Technical Guide to H-DL-Phe-OtBu.HCl: Commercial Availability, Purity, and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride), a key building block in synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceutical intermediates. This document outlines its commercial availability, typical purity grades, and provides a detailed experimental protocol for its application in dipeptide synthesis.

Commercial Suppliers and Purity Grades

This compound is available from a range of commercial chemical suppliers. The purity of this reagent is critical for its successful application, with the most common analytical method for its determination being High-Performance Liquid Chromatography (HPLC). The table below summarizes the offerings from several key suppliers.

| Supplier | Product Name | CAS Number | Purity Grade | Analytical Method |

| AbMole BioScience | This compound | 75898-47-4 | ≥98.0% | Not Specified |

| Chem-Impex | DL-Phenylalanine tert-butyl ester hydrochloride | 75898-47-4 | ≥99% | HPLC |

| ChemicalBook | DL-Phenylalaninetert-butyl ester hydrochloride | 75898-47-4 | ≥99% | HPLC |

| CymitQuimica | H-DL-Phe-OtBu HCl | 75898-47-4 | 97% | Not Specified |

| Sigma-Aldrich | DL-Phenylalanine t-butyl ester hydrochloride | 75898-47-4 | Not Specified | Not Specified |

It is important to note that while the above suppliers explicitly list the DL-racemic mixture, other suppliers such as Tokyo Chemical Industry, MedChemExpress, and Fisher Scientific offer the L- and D-enantiomers (H-Phe-OtBu.HCl and H-D-Phe-OtBu.HCl, respectively) with purities typically greater than 98% as determined by HPLC.[1][2][3][4] Researchers should carefully select the appropriate stereoisomer for their specific application.

Application in Dipeptide Synthesis: A Representative Experimental Protocol

This compound is a valuable starting material in peptide synthesis. The tert-butyl ester protects the carboxylic acid functionality of the phenylalanine residue, while the amine is present as a hydrochloride salt. The following is a representative experimental protocol for the solution-phase synthesis of a dipeptide, for example, Boc-L-Ala-DL-Phe-OtBu, using a carbodiimide (B86325) coupling agent. This method is adapted from standard peptide coupling procedures.[5][6]

Reaction Scheme:

Boc-L-Ala-OH + this compound -> Boc-L-Ala-DL-Phe-OtBu

Materials and Reagents:

-

Boc-L-Alanine (Boc-L-Ala-OH)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Reaction Mixture: To a solution of Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DCC (1.05 equivalents) portion-wise. Stir the resulting mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Amine Deprotonation: In a separate flask, suspend this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) dropwise at 0 °C and stir the mixture for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

Coupling Reaction: Add the solution of the free amine of DL-Phe-OtBu to the activated Boc-L-Ala-OH solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude dipeptide.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-L-Ala-DL-Phe-OtBu.

Logical Workflow and Quality Control

The successful synthesis and application of peptides derived from this compound rely on a systematic workflow that includes rigorous quality control at each stage. The following diagram illustrates a typical workflow for the synthesis and quality control of a dipeptide.

Caption: Workflow for Dipeptide Synthesis and Quality Control.

This guide serves as a foundational resource for researchers and professionals working with this compound. For specific applications, further optimization of reaction conditions and analytical methods may be required. Always refer to the supplier's safety data sheet (SDS) for safe handling and storage information.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

A Researcher's Guide to the Principles of Protected Amino Acids in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical biology and drug discovery, the precise chemical synthesis of peptides is a foundational technique. This process is critically dependent on the strategic use of protecting groups to temporarily mask the reactive functional moieties of amino acids. This guide provides a comprehensive overview of the core principles governing the use of protected amino acids in research, with a primary focus on their application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the chemistry of the most common protecting group strategies, present detailed experimental protocols, and provide quantitative data to inform synthetic planning.

The Fundamental Need for Protection

Amino acids are bifunctional molecules, possessing a primary amine (α-amino group) and a carboxylic acid (α-carboxyl group). Additionally, 19 of the 20 proteinogenic amino acids have side chains with varying functionalities, many of which are also reactive (e.g., the ε-amino group of lysine, the thiol of cysteine, or the carboxyl group of aspartic acid).

During peptide bond formation, which involves the coupling of the carboxyl group of one amino acid to the amino group of another, these multiple reactive sites can lead to undesirable side reactions. These include self-polymerization of the activated amino acid or branching of the peptide chain.[1][2] To ensure the controlled, stepwise assembly of a specific peptide sequence, it is mandatory to temporarily block all reactive groups except for the one intended to participate in the coupling reaction.[3] This is the central role of protecting groups in peptide chemistry.

Core Principles of Protection Strategy

An ideal protecting group strategy is governed by several key principles:

-

Ease of Introduction: The protecting group should be introduced onto the amino acid efficiently and in high yield.

-

Stability: The group must be stable under the conditions of subsequent reaction steps (e.g., peptide coupling and deprotection of other groups).

-

Ease of Removal: The group must be removable in high yield under conditions that do not damage the newly formed peptide backbone or other protecting groups.[4]

-

Orthogonality: This is a critical concept in complex syntheses. An orthogonal protection scheme utilizes multiple classes of protecting groups, where each class is removable by a specific set of chemical reagents that do not affect the others.[5][] This allows for the selective deprotection of a specific site on the peptide while it is still attached to the resin, enabling modifications like cyclization or branching.

The general principle of using protecting groups in peptide synthesis is illustrated below.

Major Orthogonal Strategies in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for peptide synthesis. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated in a stepwise manner.[7] The two most prevalent orthogonal protection strategies are the Boc/Bzl and Fmoc/tBu methods.

The Boc/Bzl Strategy

The tert-Butyloxycarbonyl (Boc) / Benzyl (Bzl) strategy was the first widely adopted method for SPPS.

-

α-Amino Protection: The temporary N-terminal protection is the acid-labile Boc group.

-

Side-Chain Protection: "Permanent" side-chain protection is typically provided by benzyl-based groups (e.g., Benzyl esters for Asp/Glu, Benzyl ethers for Ser/Thr).

-

Deprotection Cycle: The Boc group is removed at each cycle using a moderately strong acid, such as Trifluoroacetic Acid (TFA).[8]

-

Final Cleavage: At the end of the synthesis, the peptide is cleaved from the resin, and the benzyl-based side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[8]

This strategy is considered "quasi-orthogonal" because both types of protecting groups are acid-labile, relying on a significant difference in acid sensitivity for selective removal.[5]

The Fmoc/tBu Strategy

The 9-Fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) strategy is now the most common approach due to its milder conditions.

-

α-Amino Protection: The temporary N-terminal protection is the base-labile Fmoc group.

-

Side-Chain Protection: Permanent side-chain protection is provided by acid-labile groups, primarily based on tert-butyl (tBu) ethers, esters, and carbamates.[5]

-

Deprotection Cycle: The Fmoc group is removed at each cycle using a mild organic base, typically a 20-50% solution of piperidine (B6355638) in N,N-Dimethylformamide (DMF).[9]

-

Final Cleavage: The final cleavage from the resin and removal of the tBu-based side-chain groups are performed in a single step with a strong acid, most commonly TFA.[10]

This is a fully orthogonal system, as the conditions for removing the temporary (base-labile) and permanent (acid-labile) protecting groups are distinct.[]

Data Presentation: Quantitative Comparison of SPPS Strategies

The choice between Fmoc and Boc strategies depends on the peptide sequence, desired modifications, and available equipment. The following table summarizes the key quantitative and qualitative differences.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protecting Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| α-Amino Deprotection | 20-50% Piperidine in DMF | 25-50% TFA in DCM |

| Typical Deprotection Time | 5-20 minutes | 15-30 minutes |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) |

| Final Cleavage Reagent | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF, TFMSA) |

| Orthogonality | Fully Orthogonal | Quasi-orthogonal |

| Typical Peptide Purity | High; milder conditions reduce side reactions.[11] | High, but repeated acid exposure can degrade sensitive residues. |

| Aggregation Issues | More frequent due to neutral peptide backbone. | Less frequent as protonated N-terminus reduces H-bonding.[8] |

| Safety Considerations | Avoids routine use of strong acids. | Requires specialized equipment for handling highly corrosive and toxic HF.[11] |

Side-Chain Protection: A Critical Component

Protecting reactive side chains is crucial for preventing unwanted modifications during synthesis. The choice of side-chain protecting group is dictated by the overall strategy (Fmoc/tBu or Boc/Bzl) and the specific amino acid.

| Amino Acid | Side-Chain Functionality | Common Fmoc/tBu Protecting Groups | Common Boc/Bzl Protecting Groups | Deprotection/Cleavage Condition |

| Arginine (Arg) | Guanidino | Pbf, Pmc, Mtr | Tos, NO₂ | Strong Acid (TFA, HF) |

| Aspartic Acid (Asp) | Carboxyl | OtBu | OBzl, OcHex | Strong Acid (TFA, HF) |

| Cysteine (Cys) | Thiol | Trt, Acm, StBu | Mob, p-MeBzl | Strong Acid (TFA, HF), specific reagents for Acm |

| Glutamic Acid (Glu) | Carboxyl | OtBu | OBzl, OcHex | Strong Acid (TFA, HF) |

| Histidine (His) | Imidazole | Trt, Boc | Dnp, Tos, Bom | Strong Acid (TFA, HF) |

| Lysine (Lys) | ε-Amino | Boc, Alloc | 2-Cl-Z | Strong Acid (TFA, HF), Pd(0) for Alloc |

| Serine (Ser) | Hydroxyl | tBu | Bzl | Strong Acid (TFA, HF) |

| Threonine (Thr) | Hydroxyl | tBu | Bzl | Strong Acid (TFA, HF) |

| Tryptophan (Trp) | Indole | Boc | For | Strong Acid (TFA, HF) |

| Tyrosine (Tyr) | Phenol | tBu | 2-Br-Z, Bzl | Strong Acid (TFA, HF) |

Abbreviations: Pbf: 2,2,4,6,7-Pentamethyldihydrofuran-5-sulfonyl; Pmc: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl; Mtr: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl; Tos: Tosyl; Trt: Trityl (Triphenylmethyl); Acm: Acetamidomethyl; Mob: p-Methoxybenzyl; Dnp: 2,4-Dinitrophenyl; Bom: Benzyloxymethyl; Z: Benzyloxycarbonyl.

Experimental Protocols & Workflows

General Workflow for Fmoc-Based SPPS

The cyclical nature of SPPS makes it highly suitable for automation, though manual synthesis is common for smaller scales or methods development. The general workflow is a series of repeated cycles, each adding one amino acid to the growing peptide chain.

Detailed Protocol: Manual Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu-NH₂)

This protocol describes the manual Fmoc-SPPS of the pentapeptide Leu-enkephalin on a 0.1 mmol scale using Rink Amide resin to yield a C-terminally amidated peptide.[12]

1. Resin Preparation:

-

Weigh 0.1 mmol of Rink Amide resin into a fritted peptide synthesis vessel.

-

Add 10 mL of DMF to swell the resin. Agitate gently for 30-60 minutes.

-

Drain the DMF.

2. Initial Fmoc Deprotection:

-

Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

3. Coupling the First Amino Acid (Fmoc-Leu-OH):

-

In a separate vial, dissolve Fmoc-Leu-OH (0.3 mmol, 3 eq), HCTU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in 5 mL of DMF.

-

Add this activation mixture to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

-

(Optional but recommended) Perform a Kaiser test to confirm complete coupling (beads should be colorless/yellow). If positive (blue beads), repeat the coupling step.

4. Subsequent Cycles (Phe, Gly, Gly, Tyr):

-

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each of the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.

5. Final Fmoc Deprotection:

-

After the final coupling of Fmoc-Tyr(tBu)-OH, perform a final deprotection as described in Step 2.

-

Wash the resin with DMF (5 x 10 mL), followed by Dichloromethane (DCM) (3 x 10 mL).

-

Dry the resin under vacuum for at least 1 hour.

6. Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). CAUTION: Work in a well-ventilated fume hood.

-

Add 10 mL of the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

7. Peptide Precipitation and Isolation:

-

Add the TFA filtrate dropwise into a tube containing ~40 mL of cold diethyl ether to precipitate the peptide.

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold ether twice more to remove scavengers.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified by preparative RP-HPLC.

Advanced Concepts: Orthogonal Side-Chain Deprotection

For the synthesis of complex peptides, such as cyclic or branched structures, a third dimension of orthogonality is often required. This involves using side-chain protecting groups that can be removed while the peptide is still on the resin and the N-terminal Fmoc group is intact.[13]

Commonly used protecting groups for this purpose include:

-

Alloc (Allyloxycarbonyl): Removed by Palladium (Pd(0)) catalysts. Used to protect Lys, Orn.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed by dilute hydrazine. Used to protect Lys, Orn.[1]

-

Mtt (4-Methyltrityl): Removed by very dilute TFA (e.g., 1% in DCM), leaving tBu groups intact. Used to protect Lys, His.

Conclusion

The strategic use of protecting groups is the cornerstone of modern peptide synthesis. A thorough understanding of the principles of orthogonality, the nuances between the dominant Fmoc/tBu and Boc/Bzl strategies, and the specific chemistries of various side-chain protecting groups is essential for any researcher in the field. By carefully selecting the appropriate protection scheme and optimizing reaction protocols, scientists can successfully synthesize a vast array of complex and modified peptides for applications ranging from basic biological research to the development of novel therapeutics.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. biosynth.com [biosynth.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

An In-depth Technical Guide on the Role of H-DL-Phe-OtBu.HCl in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phe-OtBu.HCl, or DL-Phenylalanine tert-butyl ester hydrochloride, is a key building block in the synthesis of complex molecules for pharmaceutical research and development. While not an active pharmaceutical ingredient (API) itself, its unique structural properties make it an invaluable intermediate, particularly in the construction of peptides and other chiral molecules. This guide provides a technical overview of its applications, focusing on its role in synthetic methodologies that are crucial to drug discovery.

Core Properties and Role as a Synthetic Intermediate

This compound is a derivative of the amino acid phenylalanine where the carboxylic acid group is protected as a tert-butyl ester.[1] This protection is a critical feature for its application in organic synthesis. The tert-butyl group is sterically hindering and stable under a variety of reaction conditions, yet it can be removed under specific acidic conditions.[2][3][4][5] This allows for the selective manipulation of other functional groups on the molecule, such as the amine group, without unintended side reactions.

The primary application of this compound is in peptide synthesis, a cornerstone of modern drug development for creating therapeutics ranging from hormones and enzymes to antibodies and vaccines. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6] Researchers have also utilized this compound in studies exploring potential neuroprotective effects and in the development of analgesics and antidepressants.[6]

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 75898-47-4 | [6] |

| Molecular Formula | C13H19NO2·HCl | [6] |

| Molecular Weight | 257.8 g/mol | [6] |

| Appearance | White powder | [6] |

| Purity | ≥ 99% (HPLC) | [6] |

| Storage Conditions | 0-8 °C | [6] |

The Logic of Protecting Groups in Synthesis

In multi-step organic synthesis, particularly for complex molecules like peptides, it is essential to temporarily block reactive functional groups to ensure that reactions occur at the desired location. The use of this compound exemplifies this principle. The tert-butyl ester protects the carboxylic acid of phenylalanine, allowing the free amine group to be coupled with another amino acid. The following diagram illustrates this fundamental concept.

Caption: Logic of using a protected amino acid in synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The most significant application of this compound and similar protected amino acids is in Solid-Phase Peptide Synthesis (SPPS). This technique involves building a peptide chain sequentially while one end is attached to an insoluble resin support.[] The following is a representative protocol for a manual Boc-SPPS process, illustrating how a protected phenylalanine would be incorporated.

Objective: To synthesize a short peptide sequence on a solid support resin using Boc-protected amino acids.

Materials:

-

Merrifield resin (chloromethylated polystyrene)[8]

-

Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-Gly-OH, etc.)

-

This compound (for comparison or solution-phase steps, though in Boc-SPPS, the Boc-protected version is attached to the resin)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU[]

-

Scavengers (e.g., anisole, for cleavage step)[8]

-

Peptide synthesis vessel with a filter

Methodology:

-

Resin Swelling and Preparation:

-

Place the Merrifield resin in the synthesis vessel.

-

Wash the resin with DMF, followed by DCM, to swell and prepare it for the reaction.

-

-

Attachment of the First Amino Acid (C-terminal):

-

The first Boc-protected amino acid is attached to the resin. For example, to attach Phenylalanine, Boc-Phe-OH is converted to its cesium salt and reacted with the chloromethylated resin.[8]

-

-

Deprotection of the α-Amino Group:

-

Neutralization:

-

Neutralize the TFA salt by washing the resin with a solution of 5-10% DIEA in DCM until the resin is no longer acidic.[10] This regenerates the free amine.

-

Wash the resin again with DCM and then DMF to prepare for coupling.

-

-

Coupling of the Next Amino Acid:

-

Dissolve the next Boc-protected amino acid (e.g., Boc-Gly-OH) in DMF/DCM.

-

Add a coupling agent, such as DCC, to activate the carboxylic acid of the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing:

-

After the coupling reaction, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.[]

-

-

Repeat Cycle:

-

Repeat steps 3 through 6 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

This is typically achieved using a strong acid, such as liquid hydrogen fluoride (B91410) (HF) or TFMSA, in the presence of scavengers to prevent side reactions.[8][9]

-

The following diagram illustrates the cyclical workflow of Boc-Solid Phase Peptide Synthesis.

Caption: Workflow of a single cycle in Boc-SPPS.

Conclusion

This compound serves as a critical, enabling tool in pharmaceutical development. Its utility lies not in its own biological activity, but in its role as a protected building block that allows for the precise and efficient chemical synthesis of peptides and other complex molecules.[][12] The tert-butyl ester provides robust protection of the carboxylic acid, which is essential for controlled, stepwise synthetic strategies like SPPS. Understanding the function of such intermediates is fundamental for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

- 1. abmole.com [abmole.com]

- 2. nbinno.com [nbinno.com]

- 3. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 12. news.umich.edu [news.umich.edu]

Methodological & Application

Application Notes and Protocols for the Use of H-DL-Phe-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of H-DL-Phe-OtBu.HCl, a racemic, C-terminally protected phenylalanine derivative, into peptide sequences using solid-phase peptide synthesis (SPPS). The use of a racemic mixture of D- and L-phenylalanine offers a strategy for creating peptide libraries with enhanced diversity or for developing peptides with increased resistance to enzymatic degradation.

Introduction to this compound in SPPS

This compound is a phenylalanine derivative where the alpha-amino group is free, the carboxylic acid is protected as a tert-butyl (tBu) ester, and it is supplied as a hydrochloride salt. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. In the context of Fmoc-based SPPS, the free amino group allows for its direct coupling to the growing peptide chain after the N-terminal Fmoc group of the preceding amino acid has been removed. The tert-butyl ester side-chain protection is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is cleaved under the strongly acidic conditions of the final cleavage step, typically with trifluoroacetic acid (TFA).

The primary outcome of incorporating this compound into a peptide sequence is the generation of a mixture of two diastereomers at the point of incorporation. This can be a deliberate strategy to study the effects of stereochemistry on peptide activity or to create peptide mixtures for screening purposes.

Quantitative Data Summary

The efficiency of coupling and deprotection steps in SPPS can be influenced by several factors, including the specific amino acid sequence, the resin, and the coupling reagents used. While specific quantitative data for this compound is not extensively published, the following table summarizes typical coupling efficiencies observed in Fmoc-SPPS and key considerations when using this racemic amino acid.

| Parameter | Typical Value/Range | Notes and Considerations for this compound |

| Coupling Efficiency | >99% | The coupling efficiency for this compound is expected to be high, similar to other standard amino acids. Monitoring the coupling reaction (e.g., with a Kaiser test) is recommended to ensure completion. In case of difficult couplings, a second coupling step may be necessary. |

| Fmoc Deprotection Yield | >99% | The deprotection of the Fmoc group from the preceding amino acid is a standard step and should proceed with high efficiency. |

| Final Cleavage Yield | 70-95% | The yield of crude peptide after cleavage from the resin is dependent on the peptide sequence and the cleavage cocktail used. The OtBu group is efficiently cleaved by TFA. |

| Purity of Crude Peptide | 50-80% | The crude peptide will be a mixture of diastereomers. The overall purity will depend on the success of the individual synthesis steps. |

| Diastereomeric Ratio | ~1:1 | The incorporation of the racemic mixture is expected to result in an approximately equimolar ratio of the two diastereomeric peptides. This can be confirmed by chromatographic analysis. |

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis procedures. Adjustments may be necessary depending on the specific peptide sequence and the available instrumentation.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

N-α-Fmoc Deprotection

-

To the swollen resin with the N-terminal Fmoc-protected amino acid, add a 20% (v/v) solution of piperidine (B6355638) in DMF.

-

Agitate the mixture for 3-5 minutes and drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

This protocol describes a standard coupling procedure using HBTU as the activating agent.

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to neutralize the hydrochloride salt and activate the amino acid.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF.

Cleavage and Final Deprotection

The following is a general protocol for cleaving the peptide from the resin and removing the side-chain protecting groups, including the OtBu group from the incorporated phenylalanine.

-

Wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A standard cocktail is Reagent K :

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

Analysis and Purification of Diastereomers

The crude product will be a mixture of diastereomeric peptides.

-

Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to confirm the presence of the two diastereomers with the expected mass.

-

Purification: The diastereomers can be separated using preparative RP-HPLC. Due to their different three-dimensional structures, diastereomers will typically have different retention times on a chiral or even a standard C18 column. Gradient optimization will be necessary to achieve baseline separation. Collect the fractions corresponding to each diastereomer and confirm their purity by analytical RP-HPLC.

-

Characterization: The purified diastereomers can be further characterized by techniques such as NMR spectroscopy to confirm their structure and stereochemistry.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in the use of this compound in SPPS.

Application Notes and Protocols for Solution-Phase Synthesis of a Dipeptide using H-DL-Phe-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solution-phase synthesis of a protected dipeptide, specifically focusing on the coupling of an N-terminally protected amino acid to H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride). This protocol outlines the use of standard coupling reagents, purification of the resulting diastereomeric dipeptide, and subsequent deprotection steps. The methodologies are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry and peptide synthesis.

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of short peptides, peptide fragments for convergent synthesis, and for syntheses that are not amenable to solid-phase methods.[1] The use of amino acid esters, such as this compound, provides a readily available starting material for the C-terminus of a peptide. The tert-butyl ester offers a robust protecting group for the carboxylic acid, which can be cleaved under acidic conditions. This application note details a reliable method for the synthesis of a Boc-protected dipeptide, for example, Boc-L-Ala-DL-Phe-OtBu, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥99% | Commercially Available |

| Boc-L-Alanine (Boc-L-Ala-OH) | ≥99% | Commercially Available |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercially Available |

| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| 5% Sodium Bicarbonate Solution | Aqueous | Prepared in-house |

| 1 M Hydrochloric Acid Solution | Aqueous | Prepared in-house |

| Saturated Sodium Chloride Solution (Brine) | Aqueous | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |

Experimental Protocols

General Peptide Coupling Procedure: Synthesis of Boc-L-Ala-DL-Phe-OtBu

This protocol describes the coupling of Boc-L-Ala-OH with this compound.

1. Preparation of H-DL-Phe-OtBu Free Base:

-

Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to the solution and stir for 20-30 minutes at 0 °C. The resulting solution containing the free base is used directly in the next step.

2. Peptide Coupling Reaction:

-

In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Add EDC (1.1 equivalents) to the cooled Boc-L-Ala-OH/HOBt solution and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add the solution of H-DL-Phe-OtBu free base (from step 1) to the activated Boc-L-Ala-OH solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

3. Work-up and Initial Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Diastereomers by Flash Column Chromatography

Since the starting material this compound is a racemic mixture, the resulting dipeptide will be a mixture of diastereomers (L-Ala-D-Phe and L-Ala-L-Phe). These can be separated by flash column chromatography.[2]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the sample onto a silica gel column equilibrated with the starting mobile phase.

-

Elute the column with the ethyl acetate/hexanes gradient.

-

Collect fractions and monitor by TLC to identify the separated diastereomers.

-

Combine the fractions containing each pure diastereomer and evaporate the solvent to yield the purified products as white solids or oils.

-

Deprotection of the Boc Group

This protocol describes the removal of the N-terminal Boc protecting group.

-

Dissolve the purified Boc-L-Ala-D/L-Phe-OtBu (1.0 equivalent) in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

-

The resulting product is the TFA salt of the dipeptide ester.

Deprotection of the tert-Butyl Ester Group

This protocol describes the cleavage of the C-terminal tert-butyl ester.

-

Dissolve the Boc-protected or N-terminally deprotected dipeptide ester in a solution of 95% TFA in water.

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the TFA under reduced pressure.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Isolate the peptide by centrifugation or filtration and wash with cold diethyl ether.

-

Dry the final peptide under vacuum.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of a dipeptide using the protocols described above. Yields and purity are based on typical outcomes for solution-phase peptide couplings and subsequent purification.

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| Coupling | Crude Boc-L-Ala-DL-Phe-OtBu | 85-95 | ~90 | TLC, LC-MS |

| Purification | Boc-L-Ala-D-Phe-OtBu | 35-45 | >98 | HPLC, NMR |

| Purification | Boc-L-Ala-L-Phe-OtBu | 35-45 | >98 | HPLC, NMR |